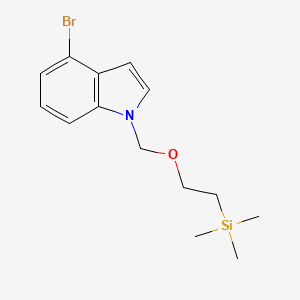

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

CAS No.:

Cat. No.: VC13659917

Molecular Formula: C14H20BrNOSi

Molecular Weight: 326.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BrNOSi |

|---|---|

| Molecular Weight | 326.30 g/mol |

| IUPAC Name | 2-[(4-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |

| Standard InChI | InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3 |

| Standard InChI Key | VWHAPXWTXSCOTG-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br |

| Canonical SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br |

Introduction

Molecular and Structural Characteristics

Chemical Identity

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole belongs to the indole family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The SEM group at the 1-position enhances steric protection and lipophilicity, while the bromine atom at the 4-position facilitates cross-coupling reactions . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 326.30 g/mol | |

| CAS Number | Not publicly disclosed | |

| Lipophilicity (LogP) | Estimated >3 (SEM group) |

Spectral Data

While explicit spectral data (e.g., NMR, IR) are unavailable in public literature, the SEM group’s trimethylsilyl moiety typically produces distinct -NMR signals at δ 0.10–0.20 ppm (Si–CH) and δ 3.50–3.70 ppm (O–CH) . The bromine atom’s inductive effect deshields adjacent protons, likely shifting the indole’s aromatic protons downfield .

Synthesis and Optimization

Challenges and Solutions

-

Regioselectivity: Bromination of SEM-protected indoles may yield mixtures of 4- and 5-bromo isomers. Directed ortho-metalation or transition-metal catalysis can enhance regiocontrol .

-

SEM Stability: The SEM group is acid-labile, requiring neutral to basic conditions during synthesis .

Applications in Medicinal Chemistry

Enzyme and Receptor Modulation

The SEM group’s lipophilicity improves membrane permeability, making this compound a scaffold for targeting intracellular enzymes. For example, SEM-protected indoles are precursors to kinase inhibitors like c-MET inhibitors, where the SEM group is later cleaved to expose reactive sites .

Prodrug Design

The SEM moiety serves as a prodrug linker, enabling controlled release of active agents in vivo. For instance, SEM-protected indoles have been used in VERU-111 analogues for cancer therapy, where SEM removal occurs under physiological conditions .

Research Findings and Biological Activity

Biochemical Interactions

Co-crystallization studies of SEM-containing indoles with c-MET kinase reveal that the SEM group occupies hydrophobic pockets, while the bromine atom participates in halogen bonding with backbone carbonyls . For example, 15 (a related indazole-SEM compound) binds c-MET’s D1228V mutant with , demonstrating the SEM group’s role in stabilizing ligand-receptor interactions .

Pharmacokinetic Profiles

Rat studies show that SEM-protected indoles exhibit favorable pharmacokinetics, including:

-

Half-life: ~4–6 hours

-

Bioavailability: >50%

-

Blood-Brain Barrier Penetration: Moderate (brain:plasma ratio = 0.3–0.5)

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Differences | Activity (c-MET IC₅₀) |

|---|---|---|

| 4-Bromo-1-SEM-1H-indole | Baseline | 240 nM (WT) |

| 4-Bromo-1-SEM-indole-7-carboxamide | Carboxamide at 7-position | 110 nM (WT) |

| VERU-111 | Benzo dioxane moiety | 1.1–3.3 nM |

Functional Trade-offs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume